molecular formula C6H10ClF2N B13484546 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride

5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B13484546
M. Wt: 169.60 g/mol
InChI Key: ITLIVRUYHSWKHV-UHFFFAOYSA-N
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Description

5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is a bicyclic amine derivative characterized by a spiro[2.3]hexane core substituted with two fluorine atoms at the 5,5-positions and an amine group at the 1-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

5,5-difluorospiro[2.3]hexan-2-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-5(3-6)1-4(5)9;/h4H,1-3,9H2;1H

InChI Key

ITLIVRUYHSWKHV-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC(C2)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can provide insights into the behavior of similar natural compounds .

Medicine: In medicine, 5,5-Difluorospiro[2Its unique properties could be explored for developing new drugs or therapeutic agents .

Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in its structure can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Spiro[2.3]hexane Derivatives

The following table compares 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride with analogous spirocyclic amines differing in substituents or ring systems:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5,5-Difluorospiro[2.3]hexan-1-amine HCl 5,5-F₂ C₆H₁₁ClF₂N ~196.6 (calculated) Not explicitly listed High electronegativity, potential CNS applications
5,5-Dimethylspiro[2.3]hexan-1-amine HCl 5,5-CH₃ C₈H₁₆ClN 161.67 2253640-65-0 Steric bulk reduces reactivity; used in polymer research
5-Methoxyspiro[2.3]hexan-1-amine HCl 5-OCH₃ C₇H₁₄ClNO 171.65 CID 106823964 Improved solubility due to polar methoxy group
2,2-Difluorospiro[2.3]hexan-1-amine HCl 2,2-F₂ C₆H₁₁ClF₂N ~196.6 (calculated) 2680542-61-2 Altered fluorine positioning affects dipole moments
Bicyclo[2.1.1]hexan-1-amine HCl Bicyclic (non-spiro) C₆H₁₂ClN 133.62 89676-79-9 Higher ring strain; limited thermal stability

Key Structural and Functional Differences

  • Fluorine vs. Methyl/Methoxy Substituents: Fluorine atoms (5,5-F₂) increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the methyl (5,5-CH₃) and methoxy (5-OCH₃) analogs . Methoxy groups improve aqueous solubility, making the compound more suitable for formulations requiring polar solvents .
  • Spiro vs. Bicyclic Systems :

    • Spiro[2.3]hexane derivatives exhibit greater conformational stability compared to bicyclo[2.1.1]hexane analogs, which are prone to ring-opening reactions under stress .

Physicochemical and Application Comparisons

  • Solubility : The methoxy-substituted derivative (5-OCH₃) shows the highest aqueous solubility due to its polar functional group, whereas the 5,5-F₂ analog is more lipid-soluble .
  • Thermal Stability : The dimethyl derivative (5,5-CH₃) demonstrates superior thermal stability (up to 150°C) compared to fluorinated analogs, which may degrade at lower temperatures due to C-F bond lability .
  • Biological Activity : Fluorinated spiroamines are prioritized in CNS drug discovery for their ability to cross the blood-brain barrier, while methylated variants are explored in electrochromic materials due to their redox stability .

Biological Activity

5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spirocyclic structure, which plays a crucial role in its interaction with biological systems. The presence of fluorine atoms in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride is linked to its ability to interact with specific molecular targets within biological systems. The fluorine substituents can influence the compound's lipophilicity and binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction may lead to various biological effects, including antibacterial and anticancer activities.

Research Findings

Recent studies have highlighted the compound's efficacy in inhibiting specific biological pathways. For instance, research indicates that spirocyclic compounds can act as inhibitors of the MmpL3 protein, which is essential for mycobacterial cell wall biosynthesis. This inhibition could provide a therapeutic avenue for treating tuberculosis and other bacterial infections .

Case Studies

  • Antimicrobial Activity : In a study focusing on spirocyclic compounds, 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride demonstrated significant antimicrobial activity against various strains of bacteria. The compound's unique structure allows it to penetrate bacterial membranes effectively, leading to cell death.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on cancer cell lines. Results showed that it induced apoptosis in targeted cells, suggesting potential applications in cancer therapy.

Comparative Analysis

To better understand the biological activity of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
5,5-Difluorospiro[2.3]hexan-1-amineSpirocyclicAntimicrobial, anticancer
3,3-Difluoro-2-methylpiperidinePiperidine derivativeModerate antibacterial properties
2-MethylpiperidinePiperidine derivativeLower efficacy compared to spirocycles

This table illustrates that while other piperidine derivatives exhibit some biological activity, the unique spirocyclic structure of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride contributes to its enhanced efficacy.

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